molecular formula C8H8Cl2S B13077304 1-(2,4-Dichlorophenyl)ethane-1-thiol

1-(2,4-Dichlorophenyl)ethane-1-thiol

Cat. No.: B13077304
M. Wt: 207.12 g/mol
InChI Key: XLXAQSJILWEWFK-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H8Cl2S It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with two chlorine atoms at the 2 and 4 positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction typically requires an acidic or basic medium to facilitate the hydrolysis step.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism by which 1-(2,4-Dichlorophenyl)ethane-1-thiol exerts its effects depends on the specific application. In biological systems, the thiol group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound may also undergo redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

  • 1-(2,5-Dichlorophenyl)ethane-1-thiol
  • 1-(3,4-Dichlorophenyl)ethane-1-thiol
  • 1-(2,4-Dichlorophenyl)ethane-1-ol

Comparison: 1-(2,4-Dichlorophenyl)ethane-1-thiol is unique due to the specific positioning of the chlorine atoms and the presence of the thiol group. This configuration imparts distinct chemical properties and reactivity compared to its analogs. For example, the thiol group provides a site for oxidation and reduction reactions, while the chlorine atoms influence the compound’s electronic properties and reactivity in substitution reactions.

Properties

Molecular Formula

C8H8Cl2S

Molecular Weight

207.12 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)ethanethiol

InChI

InChI=1S/C8H8Cl2S/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3

InChI Key

XLXAQSJILWEWFK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)S

Origin of Product

United States

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